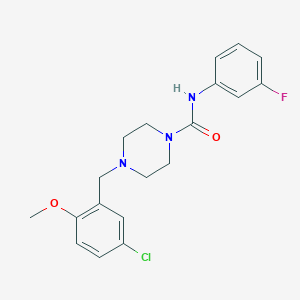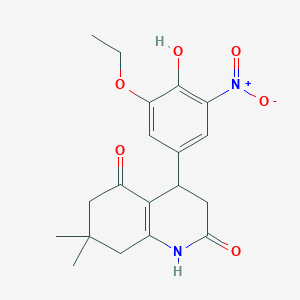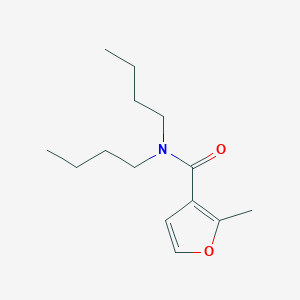
4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide disrupts these pathways and induces apoptosis in cancer cells. 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has also been shown to inhibit other kinases, such as AKT and ERK, which are also involved in cancer cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activation of platelets, which are involved in blood clotting. These effects may have implications for the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is its high potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in cancer and other diseases. However, one limitation of 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is its potential for off-target effects, as it has been shown to inhibit other kinases in addition to BTK. This may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development of 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further studies are needed to understand the potential off-target effects of 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide and to develop strategies to mitigate these effects. Finally, the development of more potent and selective BTK inhibitors may lead to improved treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-6-5-15(20)11-14(18)13-23-7-9-24(10-8-23)19(25)22-17-4-2-3-16(21)12-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCXMJLILIHJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxybenzyl)-N-(3-fluorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4750437.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4750439.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4750447.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4750453.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide](/img/structure/B4750463.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)

![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4750474.png)
![N-(3-acetylphenyl)-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4750476.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4750499.png)